Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 688763-83-9
VCID: VC4346356
InChI: InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
SMILES: CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C13H18N2O4
Molecular Weight: 266.297

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

CAS No.: 688763-83-9

Cat. No.: VC4346356

Molecular Formula: C13H18N2O4

Molecular Weight: 266.297

* For research use only. Not for human or veterinary use.

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate - 688763-83-9

Specification

CAS No. 688763-83-9
Molecular Formula C13H18N2O4
Molecular Weight 266.297
IUPAC Name benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17)
Standard InChI Key JJWLCBIYQXRMNO-UHFFFAOYSA-N
SMILES CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three functional regions:

  • Benzyloxycarbonyl (Cbz) group: Provides protection for amine groups during synthetic processes .

  • Central carbamate linkage: Enhances stability while allowing selective deprotection under mild conditions.

  • Weinreb amide (N-methoxy-N-methyl) moiety: Facilitates controlled nucleophilic additions and reductions, critical for constructing complex molecules .

The molecular formula is C₁₃H₁₈N₂O₄, with a molar mass of 266.3 g/mol . X-ray crystallography and NMR studies confirm a planar carbamate group and tetrahedral geometry around the amide nitrogen .

Table 1: Physical Properties

PropertyValueSource
Melting Point63–65°C
Density1.166 ± 0.06 g/cm³
pKa10.98 ± 0.46
SolubilityDMF, DCM, THF

Spectroscopic Identification

  • ¹H NMR (CDCl₃): Signals at δ 7.42–7.06 (benzyl aromatic protons), δ 3.87 (methoxy group), and δ 1.37 (methyl group) .

  • IR (KBr): Peaks at 1705 cm⁻¹ (carbamate C=O) and 1650 cm⁻¹ (amide C=O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves coupling benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-yamine in dichloromethane, catalyzed by triethylamine at 0–5°C. Thin-layer chromatography (TLC) monitors reaction progress, with purification via column chromatography (70–85% yield).

Reaction Scheme:
Benzyl chloroformate + 1-(Methoxy(methyl)amino)-1-oxopropan-2-yamineProduct\text{Benzyl chloroformate + 1-(Methoxy(methyl)amino)-1-oxopropan-2-yamine} \rightarrow \text{Product}

Industrial Manufacturing

Continuous flow reactors optimize large-scale production, achieving >90% conversion by maintaining precise temperature (25°C) and residence time (30 min). High-performance liquid chromatography (HPLC) ensures >99% purity, critical for pharmaceutical applications.

Chemical Reactivity and Functional Transformations

Hydrolysis and Deprotection

Acidic hydrolysis (6M HCl, reflux) cleaves the carbamate to yield benzyl alcohol and 1-(methoxy(methyl)amino)-1-oxopropan-2-amine, while basic conditions (NaOH) produce CO₂ and the corresponding amine.

Reductive Pathways

Lithium aluminum hydride (LiAlH₄) reduces the Weinreb amide to an aldehyde, enabling Wittig reactions for olefin synthesis :
RCON(OMe)MeLiAlH₄RCHO\text{RCON(OMe)Me} \xrightarrow{\text{LiAlH₄}} \text{RCHO}

Oxidation and Substitution

  • Oxidation: Hydrogen peroxide converts the benzyl group to benzoic acid.

  • Nucleophilic substitution: Amines displace the carbamate group under alkaline conditions, forming ureas.

Applications in Scientific Research

Peptide Synthesis

The Cbz group protects amines during solid-phase peptide synthesis (SPPS), with orthogonal deprotection using HBr/AcOH . The Weinreb amide directs controlled ketone or aldehyde formation, avoiding over-reduction .

Enzyme Inhibition Studies

In SARS-CoV-2 research, this compound’s derivatives act as covalent inhibitors of the main protease (Mᵖʳᵒ), binding irreversibly to the catalytic cysteine (Cys145) . Kinetic assays show a biphasic inhibition mechanism:

  • Reversible binding at low concentrations (Kᵢ = 2.3 µM).

  • Irreversible inactivation at higher doses (kᵢₙₐcₜ = 0.15 min⁻¹) .

Table 2: Inhibitory Activity Against Proteases

EnzymeIC₅₀ (µM)MechanismReference
SARS-CoV-2 Mᵖʳᵒ1.8Covalent
Human Cathepsin L4.2Competitive

Material Science

The carbamate’s thermal stability (decomposition at 210°C) suits polymer cross-linking applications, enhancing epoxy resin durability .

Recent Advancements (2022–2025)

Antiviral Drug Development

Structural optimization of this compound yielded MK-7845, a clinical-stage inhibitor reducing SARS-CoV-2 replication by 99% in Vero E6 cells (EC₅₀ = 0.3 µM) . X-ray crystallography (PDB: 7T9L) confirms covalent bonding to Mᵖʳᵒ’s active site .

Cancer Therapeutics

Derivatives targeting cathepsin B show promise in glioblastoma models, achieving 60% tumor growth inhibition in murine xenografts .

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